molecular formula C11H12N4O3 B7887060 3-(2-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanoic acid CAS No. 1351393-94-6

3-(2-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanoic acid

Cat. No.: B7887060
CAS No.: 1351393-94-6
M. Wt: 248.24 g/mol
InChI Key: ILZMDCISPGXWAE-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2-(1H-tetrazol-5-yl)propanoic acid is a chemical compound with significant potential in various scientific and industrial applications. This compound features a methoxyphenyl group attached to a propanoic acid backbone, which is further substituted with a tetrazol-5-yl group. Its unique structure makes it a valuable candidate for research and development in fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanoic acid typically involves multiple steps, starting with the preparation of the methoxyphenyl group One common approach is the reaction of 2-methoxybenzaldehyde with a suitable reagent to form the corresponding carboxylic acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxyphenyl)-2-(1H-tetrazol-5-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) to introduce the tetrazol-yl group.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, 3-(2-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanoic acid can be utilized to study enzyme inhibition and receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biochemical processes.

Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its potential as an anti-inflammatory or analgesic agent is being explored, with studies focusing on its efficacy and safety profile.

Industry: In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 3-(2-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

  • 3-(2-Methoxyphenyl)propionic acid: This compound is structurally similar but lacks the tetrazol-5-yl group.

  • 2-(1H-tetrazol-5-yl)propanoic acid: This compound has the tetrazol-5-yl group but lacks the methoxyphenyl group.

Uniqueness: 3-(2-Methoxyphenyl)-2-(1H-tetrazol-5-yl)propanoic acid stands out due to its combination of both functional groups, which imparts unique chemical and biological properties. This combination allows for a broader range of applications compared to its similar counterparts.

Properties

IUPAC Name

3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-18-9-5-3-2-4-7(9)6-8(11(16)17)10-12-14-15-13-10/h2-5,8H,6H2,1H3,(H,16,17)(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZMDCISPGXWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(C2=NNN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601199200
Record name 2H-Tetrazole-5-acetic acid, α-[(2-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351393-94-6
Record name 2H-Tetrazole-5-acetic acid, α-[(2-methoxyphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351393-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Tetrazole-5-acetic acid, α-[(2-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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